molecular formula C22H26I3N3O10 B130757 N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide CAS No. 148051-08-5

N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide

Cat. No. B130757
M. Wt: 873.2 g/mol
InChI Key: GUUCJQVOLIWIFP-UHFFFAOYSA-N
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Description

N,N’-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide is an intermediate of Iopamidol, which is a nonionic radiocontrast medium, used as a diagnostic aid .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the search results. As an intermediate in the synthesis of Iopamidol, it is likely involved in various organic reactions, but details would depend on the specific synthetic route .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 873.2 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, have been reviewed for their antitumor activity. Some of these compounds have passed preclinical testing stages, indicating their potential in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Antituberculosis Activity of Organotin(IV) Complexes

The antituberculosis activity of organotin complexes has been emphasized, showcasing the astonishing activity of these complexes against Mycobacterium tuberculosis H37Rv. The structural diversity of the organotin moiety in these complexes suggests potential for biologically active compounds to have available coordination positions at tin, influencing their antituberculosis activity (Iqbal, Ali, & Shahzadi, 2015).

Pharmacological Properties and Clinical Use of Metoclopramide

Metoclopramide, a compound with a detailed pharmacological profile, is advocated for use in various gastrointestinal diagnostics and treatments, including facilitating radiological identification of lesions and assisting in emergency endoscopy. Its effects on enhancing pyloric activity and accelerating gastric emptying highlight its importance in medical applications (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Environmental Impact of Brominated Flame Retardants

A review focusing on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food outlines their increasing application and calls for more research on their occurrence, environmental fate, and toxicity. The review connects data from the European Chemical Association on NBFRs with scientific information, indicating large knowledge gaps for many of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Antioxidant Capacity of ABTS/PP Decolorization Assay

The ABTS radical cation-based assays are abundant in antioxidant capacity assays. This review elucidates the reaction pathways that underlie the ABTS/potassium persulfate decolorization assay of antioxidant capacity, highlighting the importance of understanding specific reactions for comparing antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Future Directions

The future directions of research and applications involving this compound are not specified in the search results. Given its role as an intermediate in the synthesis of Iopamidol, developments may follow trends in the field of diagnostic imaging .

properties

IUPAC Name

[3-acetyloxy-2-[[3-amino-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26I3N3O10/c1-9(29)35-5-13(6-36-10(2)30)27-21(33)15-17(23)16(19(25)20(26)18(15)24)22(34)28-14(7-37-11(3)31)8-38-12(4)32/h13-14H,5-8,26H2,1-4H3,(H,27,33)(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUCJQVOLIWIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(COC(=O)C)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NC(COC(=O)C)COC(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26I3N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471995
Record name {[(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)azanediyl]propane-2,1,3-triyl} tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

873.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide

CAS RN

148051-08-5
Record name {[(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)azanediyl]propane-2,1,3-triyl} tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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